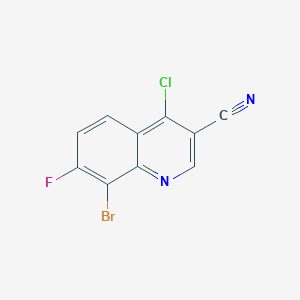
8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile: is a quinoline derivative characterized by the presence of bromine, chlorine, and fluorine substituents on the quinoline ring, along with a carbonitrile group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms onto the quinoline ring through halogenation reactions.
Nitrile Formation: Introduction of the carbonitrile group through a nucleophilic substitution reaction.
The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the halogenation and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
化学反应分析
Types of Reactions
8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium azide, potassium cyanide.
Electrophilic Reagents: Sulfuric acid, nitric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .
科学研究应用
8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as malaria and cancer.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the death of microbial cells .
相似化合物的比较
Similar Compounds
8-Bromo-4-chloro-7-fluoroquinoline: Lacks the carbonitrile group but has similar halogen substituents.
4-Chloro-7-fluoroquinoline-3-carbonitrile: Lacks the bromine substituent but has similar structural features.
8-Bromo-7-fluoroquinoline-3-carbonitrile: Lacks the chlorine substituent but has similar structural features.
Uniqueness
8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile is unique due to the combination of bromine, chlorine, and fluorine substituents along with the carbonitrile group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
属性
IUPAC Name |
8-bromo-4-chloro-7-fluoroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrClFN2/c11-8-7(13)2-1-6-9(12)5(3-14)4-15-10(6)8/h1-2,4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCMGCDFPWBRAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C(=C21)Cl)C#N)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650649 |
Source


|
| Record name | 8-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017788-60-1 |
Source


|
| Record name | 8-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
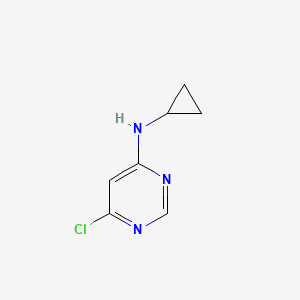


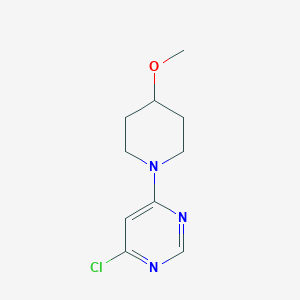
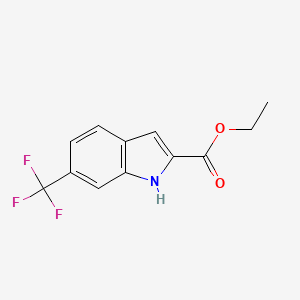

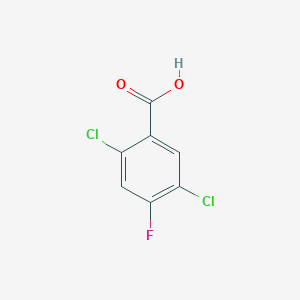
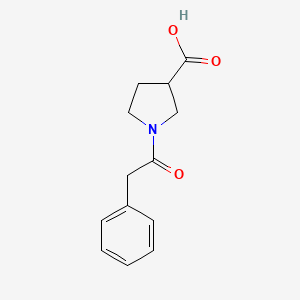
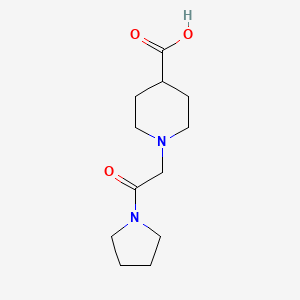
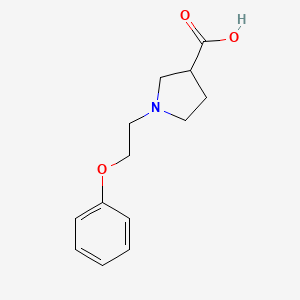
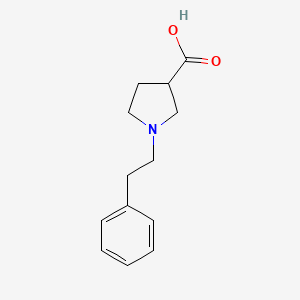
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370903.png)
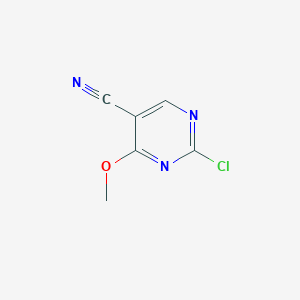
![5-propyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1370906.png)
